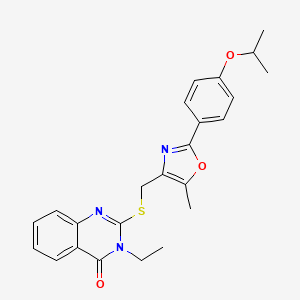![molecular formula C11H13NO2 B2731499 N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide CAS No. 1394990-49-8](/img/structure/B2731499.png)
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is intended for research use only.
Synthesis Analysis
The synthesis of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide has been proposed in a one-pot process based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst and the nature of the solvent . When the reaction was carried out in dilute acetic acid as a solvent, the [PdCl2(dppb)] catalyst precursor leads in one pot to N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide . Under optimized reaction conditions, it was possible to produce N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide with an 85 mol % of selectivity in about 5 hours .Molecular Structure Analysis
The molecular structure of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is available in various databases . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide have been discussed in the synthesis analysis section. The reaction involves the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide include a molecular weight of 191.23 . More detailed properties like melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Scientific Research Applications
- Paracetamol is widely used as an over-the-counter pain reliever and fever reducer. It acts centrally in the brain to inhibit prostaglandin synthesis, providing relief from mild to moderate pain and reducing fever .
- Acetaminophen serves as a key ingredient in various cold and flu medications, as well as combination drugs. Its formulation ensures effective symptom management without causing gastric irritation, unlike nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Researchers study the metabolism of paracetamol to understand its safety profile. The liver metabolizes it primarily via glucuronidation and sulfation pathways. Overdose can lead to hepatotoxicity due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .
- A recent study proposed a one-pot synthesis of N-(4-hydroxyphenyl)acetamide through reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes. This approach offers improved selectivity and sustainability compared to traditional multistep processes .
- Researchers investigate the pharmacokinetics and pharmacodynamics of acetaminophen . Its precise mechanism of action remains an active area of study, including its effects on cyclooxygenase enzymes and endocannabinoid systems .
- Paracetamol is often combined with other drugs (e.g., opioids) to enhance pain relief. Understanding drug interactions and optimizing dosages is essential for safe and effective combination therapies .
Analgesic and Antipyretic Properties
Pharmaceutical Formulations
Drug Metabolism and Toxicity Studies
Catalysis and Green Chemistry
Biological Activity and Mechanisms
Combination Therapies
Safety and Hazards
properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-11(6-7-11)9-2-4-10(14)5-3-9/h2-5,14H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHYFGMJAOWQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2731417.png)

![4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731422.png)
![4-[(3-Nitrophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2731423.png)

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)
![3-(Chloromethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride](/img/structure/B2731427.png)
![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)
![4-Oxaspiro[2.4]heptan-6-amine](/img/structure/B2731430.png)
![2-({[4-(3,4-Dimethoxyphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2731431.png)
![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)
![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)
![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)
![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)